Hydrocotarnine Hydrochloride-d3 is a derivative of hydrocotarnine, a non-narcotic alkaloid obtained from opium. This compound is notable for its potential analgesic properties and is of interest in pharmacological research. Hydrocotarnine Hydrochloride-d3 is specifically labeled with deuterium, which can be useful in various studies, including pharmacokinetics and metabolic pathways.
Hydrocotarnine is primarily derived from the opium poppy, specifically through the reduction of cotarnine. It belongs to the class of alkaloids, which are naturally occurring compounds that often exhibit significant biological activity. Hydrocotarnine Hydrochloride-d3 is classified as a crystalline alkaloid with a molecular formula of C12H15D3NO3, where deuterium atoms replace some hydrogen atoms in the structure.
The synthesis of Hydrocotarnine Hydrochloride-d3 can be achieved through various chemical methods. A common approach involves the reduction of cotarnine using deuterated reagents to introduce deuterium into the structure.
Technical Details:
The molecular structure of Hydrocotarnine Hydrochloride-d3 features a complex arrangement typical of alkaloids.
Structure Data:
COC1=C2OCOC2=CC3=C1CN(C)CC3
.Hydrocotarnine Hydrochloride-d3 participates in various chemical reactions that are characteristic of alkaloids.
Reactions and Technical Details:
The mechanism of action for Hydrocotarnine Hydrochloride-d3 primarily involves interaction with the central nervous system.
Process and Data:
Hydrocotarnine Hydrochloride-d3 exhibits several noteworthy physical and chemical properties:
Physical Properties:
Chemical Properties:
Hydrocotarnine Hydrochloride-d3 has several scientific applications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: